molecular formula C16H21NO5 B13046352 Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate

Cat. No.: B13046352
M. Wt: 307.34 g/mol
InChI Key: WATQVMXFEBYSLS-QCQGSNGOSA-N
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Description

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate typically involves multiple steps, including the formation of the tetrahydro-1,4-epiminonaphthalene core and subsequent functionalization. Common reagents used in the synthesis include tert-butyl alcohol, dihydroxy compounds, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydro-1,4-epiminonaphthalene derivatives and related structures with similar functional groups .

Uniqueness

Tert-Butyl 2,3-Dihydroxy-1-(Hydroxymethyl)-1,2,3,4-Tetrahydro-1,4-Epiminonaphthalene-9-Carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

tert-butyl (1R,8S,9S,10R)-9,10-dihydroxy-1-(hydroxymethyl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate

InChI

InChI=1S/C16H21NO5/c1-15(2,3)22-14(21)17-11-9-6-4-5-7-10(9)16(17,8-18)13(20)12(11)19/h4-7,11-13,18-20H,8H2,1-3H3/t11-,12-,13-,16-/m0/s1

InChI Key

WATQVMXFEBYSLS-QCQGSNGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2[C@@H]([C@@H]([C@@]1(C3=CC=CC=C23)CO)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2C(C(C1(C3=CC=CC=C23)CO)O)O

Origin of Product

United States

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